REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-])=O)[CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][N:5]=1.O>C(O)C.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Cu]>[Cl:3][C:4]1[C:13]2[CH:12]=[CH:11][CH:10]=[C:9]([NH2:14])[C:8]=2[CH:7]=[CH:6][N:5]=1 |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
366 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
253 mg
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 minutes, by which time a black suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added over 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling in a water bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for a further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=2C(=CC=CC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |